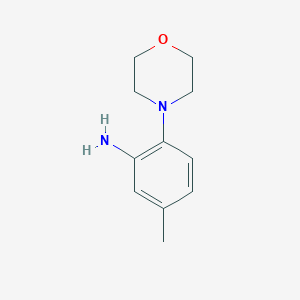
5-Methyl-2-(morpholin-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Methyl-2-(morpholin-4-yl)aniline is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Methyl-2-(morpholin-4-yl)aniline, also known as a morpholine derivative, is an organic compound with the molecular formula C11H16N2O. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are essential for developing therapeutic agents. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Structure
The structure of this compound features a methyl group and a morpholine ring attached to an aniline core. The presence of the morpholine moiety is significant as it can influence the compound's pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | UDDMQEWXESIRNS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The morpholine ring enhances its solubility and bioavailability, which are critical for therapeutic efficacy.
Key mechanisms through which this compound may exert its effects include:
- Enzyme Inhibition : Compounds similar to this compound have shown potential as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Antitumor Activity : Research indicates that morpholine derivatives can exhibit cytotoxic effects against cancer cell lines. A study found that compounds with similar structures inhibited tumor growth in vitro by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Morpholine-containing compounds have been evaluated for their antimicrobial activity. In vitro tests demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study published in Molecules examined the effects of morpholine derivatives on cancer cell lines. Researchers synthesized several analogs, including this compound, and tested their cytotoxicity against human breast cancer cells (MCF7). The results indicated that this compound significantly inhibited cell proliferation with an IC50 value of approximately 15 µM, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers tested the antimicrobial activity of various morpholine derivatives against Gram-positive and Gram-negative bacteria. The results revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of morpholine derivatives is influenced by structural modifications. Key observations include:
- Substitution Patterns : The position and nature of substituents on the aniline ring significantly affect potency and selectivity.
| Substituent Position | Effect on Activity |
|---|---|
| Para Position | Increased receptor affinity |
| Meta Position | Reduced enzyme inhibition |
Eigenschaften
IUPAC Name |
5-methyl-2-morpholin-4-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-11(10(12)8-9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABHEYAZAOCBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














